![molecular formula C14H14F3N3 B2675109 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline CAS No. 937607-82-4](/img/structure/B2675109.png)
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
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Overview
Description
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline, also known as TFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways.
Biochemical and Physiological Effects
In addition to its anticancer and neuroprotective properties, 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has also been shown to have anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation in animal models of arthritis and colitis. 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is its high potency, which allows for the use of lower concentrations in experiments. However, its high potency also presents a challenge in terms of dosing and toxicity. Additionally, 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline's mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for research on 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline's neuroprotective properties make it a promising candidate for the treatment of other neurodegenerative diseases, such as Huntington's disease. Finally, further research is needed to better understand 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline's mechanism of action and its potential interactions with other compounds.
Synthesis Methods
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be synthesized through a multistep process involving the reaction of 2-bromoaniline with trifluoroacetic acid, followed by cyclization with hydrazine hydrate and subsequent reduction. The resulting compound is then treated with a palladium catalyst to obtain 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline.
Scientific Research Applications
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)13-9-5-1-3-7-11(9)20(19-13)12-8-4-2-6-10(12)18/h2,4,6,8H,1,3,5,7,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFARZYALKSMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
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